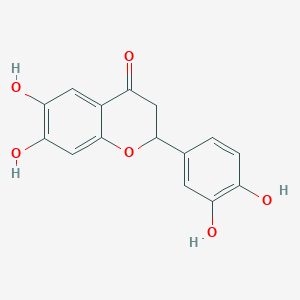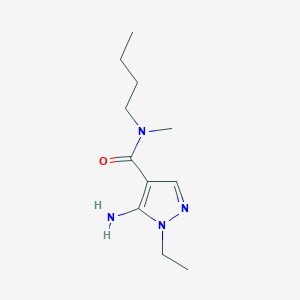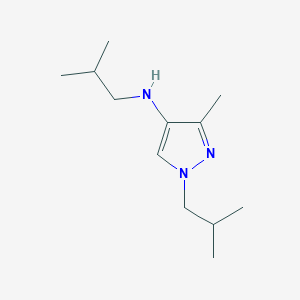
6,7,3',4'-Tetrahydroxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,3’,4’-Tetrahydroxyflavanone is a natural product belonging to the class of flavonoids, specifically flavanones. It is characterized by its four hydroxyl groups located at the 6, 7, 3’, and 4’ positions on the flavanone backbone. This compound is known for its antioxidant properties and is found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,3’,4’-Tetrahydroxyflavanone typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process can be achieved through various methods, including catalytic hydrogenation and acid-catalyzed cyclization .
Industrial Production Methods: Industrial production of 6,7,3’,4’-Tetrahydroxyflavanone often involves the extraction from plant sources, followed by purification using chromatographic techniques. The specific plants used for extraction include species from the genus Vernonia .
Chemical Reactions Analysis
Types of Reactions: 6,7,3’,4’-Tetrahydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavanones.
Substitution: Various substituted flavanones depending on the reagents used.
Scientific Research Applications
6,7,3’,4’-Tetrahydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Proapoptotic Effects: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways such as PI3K/Akt/mTOR.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
3,7,3’,4’-Tetrahydroxyflavone (Fisetin): Similar in structure but differs in the position of hydroxyl groups.
5,6,7,4’-Tetrahydroxyflavanone: Another flavanone with hydroxyl groups at different positions, known for its antioxidant activity.
Uniqueness: 6,7,3’,4’-Tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2 |
InChI Key |
ZIKILYZOICUSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738821.png)

amine](/img/structure/B11738823.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11738824.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738843.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11738855.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11738857.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738862.png)
